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molecular formula C8H16O B8458375 1-Butoxybut-2-ene CAS No. 56052-72-3

1-Butoxybut-2-ene

Cat. No. B8458375
M. Wt: 128.21 g/mol
InChI Key: DVSSQJKZHTWMOS-UHFFFAOYSA-N
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Patent
US06166265

Procedure details

A glass autoclave was filled with 0.10 g of the heterogeneous catalyst palladium on active carbon (10% by weight of Pd), 3.0 g (24 mmol) of 1-butoxybut-2-ene and 1.73 g (24 mmol) of n-butanol. After 16 hours at 150° C. under a hydrogen atmosphere (1 bar), the reaction mixture was analyzed by means of calibrated gas chromatography. At a conversion of 21%, 1,1-dibutoxybutane was formed with a selectivity of 42%, dibutyl ether with a selectivity of 25% and 1-butoxybut-1-ene with a selectivity of 22%.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.73 g
Type
reactant
Reaction Step One
[Compound]
Name
heterogeneous catalyst
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][CH2:6][CH:7]=[CH:8][CH3:9])[CH2:2][CH2:3][CH3:4].[CH2:10]([OH:14])[CH2:11][CH2:12][CH3:13]>[Pd]>[CH2:6]([O:5][CH:1]([O:14][CH2:10][CH2:11][CH2:12][CH3:13])[CH2:2][CH2:3][CH3:4])[CH2:7][CH2:8][CH3:9].[CH2:1]([O:5][CH2:6][CH2:7][CH2:8][CH3:9])[CH2:2][CH2:3][CH3:4].[CH2:6]([O:5][CH:1]=[CH:2][CH2:3][CH3:4])[CH2:7][CH2:8][CH3:9]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(CCC)OCC=CC
Name
Quantity
1.73 g
Type
reactant
Smiles
C(CCC)O
Name
heterogeneous catalyst
Quantity
0.1 g
Type
catalyst
Smiles
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(CCC)OC(CCC)OCCCC
Name
Type
product
Smiles
C(CCC)OCCCC
Name
Type
product
Smiles
C(CCC)OC=CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06166265

Procedure details

A glass autoclave was filled with 0.10 g of the heterogeneous catalyst palladium on active carbon (10% by weight of Pd), 3.0 g (24 mmol) of 1-butoxybut-2-ene and 1.73 g (24 mmol) of n-butanol. After 16 hours at 150° C. under a hydrogen atmosphere (1 bar), the reaction mixture was analyzed by means of calibrated gas chromatography. At a conversion of 21%, 1,1-dibutoxybutane was formed with a selectivity of 42%, dibutyl ether with a selectivity of 25% and 1-butoxybut-1-ene with a selectivity of 22%.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.73 g
Type
reactant
Reaction Step One
[Compound]
Name
heterogeneous catalyst
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][CH2:6][CH:7]=[CH:8][CH3:9])[CH2:2][CH2:3][CH3:4].[CH2:10]([OH:14])[CH2:11][CH2:12][CH3:13]>[Pd]>[CH2:6]([O:5][CH:1]([O:14][CH2:10][CH2:11][CH2:12][CH3:13])[CH2:2][CH2:3][CH3:4])[CH2:7][CH2:8][CH3:9].[CH2:1]([O:5][CH2:6][CH2:7][CH2:8][CH3:9])[CH2:2][CH2:3][CH3:4].[CH2:6]([O:5][CH:1]=[CH:2][CH2:3][CH3:4])[CH2:7][CH2:8][CH3:9]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(CCC)OCC=CC
Name
Quantity
1.73 g
Type
reactant
Smiles
C(CCC)O
Name
heterogeneous catalyst
Quantity
0.1 g
Type
catalyst
Smiles
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(CCC)OC(CCC)OCCCC
Name
Type
product
Smiles
C(CCC)OCCCC
Name
Type
product
Smiles
C(CCC)OC=CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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